1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile
Overview
Description
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile (1-(3,4-DHPCCN) is a derivative of cyclopropanecarbonitrile (CPCN), a cyclic nitrile compound. It is a white crystalline solid with a melting point of 122-124 °C. It is soluble in ethanol, acetone and benzene, and is slightly soluble in water. 1-(3,4-DHPCCN is used in various scientific research applications, including as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds.
Scientific Research Applications
Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase
- 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a compound related to 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, has been discovered as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase with an IC50 value of 30 nM. This inhibition is primarily due to the presence of two crucial carbonyl groups in the compound (Lin, Yang, Lin, & Lin, 2000).
Intermediate in Synthesis
- The compound 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, which can be derived from this compound, is an important intermediate used in synthesizing NVP-BEZ-235 derivatives. A rapid synthetic method for this compound has been established, offering a significant yield of 65.25% (Hou et al., 2016).
Conformational Restriction in Biological Compounds
- Cyclopropane rings, such as in this compound, are effective in restricting the conformation of biologically active compounds. This can enhance activity and aid in investigating bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Dihydrofuran and Pyran Derivatives
- Cyclopropanecarbonitrile derivatives, closely related to this compound, have been used in synthesizing a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles. This process involves a three-component reaction demonstrating the versatility of cyclopropanecarbonitrile derivatives in organic synthesis (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Microwave Spectroscopy Studies
- The microwave spectrum of cyclopropane(1,1)dicarbonitrile, closely related to this compound, has been studied extensively. These studies contribute to the understanding of molecular structure and dynamics, which are crucial in the development of new materials and pharmaceuticals (Pearson, Choplin, Laurie, & Schwartz, 1975).
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSLBBGDPLEUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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